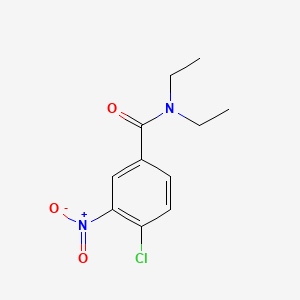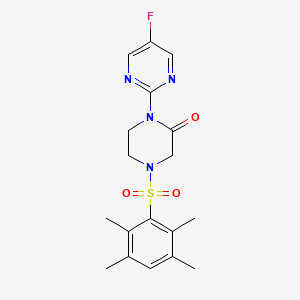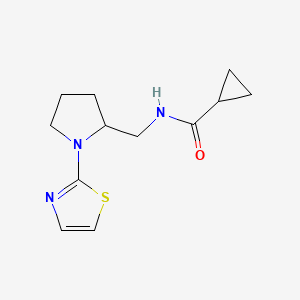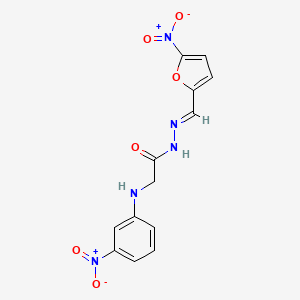
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide” is a chemical compound that has been offered by Benchchem. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives, such as the compound , can be synthesized through various methods. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The specific molecular structure of “this compound” is not provided in the search results.科学的研究の応用
Distant Functionalization via Thiophene Moieties
Research demonstrates the utility of thiophene-incorporating compounds in regioselective reactions promoted by samarium diiodide, leading to the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. These esters have applications in developing antiarthritis agents, shellac components, and inhibitory agents for spore germination, showcasing the diverse potential of thiophene derivatives in synthetic organic chemistry (Yang et al., 2000).
Antimicrobial Evaluation and Docking Studies
Another study focused on the synthesis, characterization, and biological evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. These compounds were synthesized through a multi-step process and assessed for their antimicrobial properties, including docking studies to understand their mechanism of action. Such research highlights the importance of thiophene derivatives in developing new antimicrobial agents (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).
Novel Immunosuppressive Butenamides
Research into thiophene derivatives has also led to the development of novel immunosuppressive butenamides. These compounds exhibit activity towards inhibiting the proliferation of concanavalin A-stimulated T-lymphocytes, indicating potential applications in immune system modulation (C. A. Axton et al., 1992).
Antinociceptive Activity of N-Substituted Thiophene Derivatives
A study on the synthesis and antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides provides insight into the potential of thiophene derivatives in developing pain management solutions. The synthesized compounds were evaluated for their antinociceptive properties, contributing to the search for new analgesic drugs (S. Shipilovskikh et al., 2020).
HDAC Inhibitors for Cancer Therapy
Thiophene derivatives have also been explored as histone deacetylase (HDAC) inhibitors, with significant implications in cancer therapy. For instance, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including a thiophene-substituted compound, showed promising antiproliferative activity against cancer cell lines, suggesting their potential as novel therapeutic agents (J. Jiao et al., 2009).
将来の方向性
Thiophene-based analogs, such as “N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide”, continue to be a topic of interest for medicinal chemists due to their potential biological activity . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search for lead molecules .
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c16-7-4-11(12-5-9-18-10-12)3-6-15-14(17)13-2-1-8-19-13/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPTZACXEUQGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B2583887.png)

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)


![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)
![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2583896.png)
![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)



![2-benzyl-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2583908.png)
![ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2583909.png)